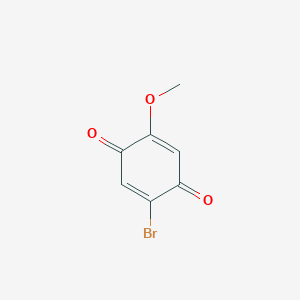

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione

説明

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the CAS Number: 23030-65-1 . It has a molecular weight of 217.02 and its IUPAC name is 2-bromo-5-methoxycyclohexa-2,5-diene-1,4-dione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 189-191°C . The compound should be stored in a refrigerator .科学的研究の応用

Antimicrobial Activity

2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione and its derivatives have demonstrated notable antimicrobial activity. For example, certain derivatives showed significant activity against yeasts like Cryptococcus neoformans and Candida albicans (Omolo et al., 2011).

Catalytic Activity in Asymmetric Synthesis

This compound has been used in the synthesis of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes. These chiral diene ligands were applied in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones, displaying high enantioselectivity and catalytic activity (Otomaru et al., 2005).

Anticancer Potential

Research has shown that derivatives of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione, such as 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD), exhibit significant anticancer effects. DMDD has been found to effectively suppress the growth of liver cancer, modulate the MAPK pathway, and induce apoptosis in cancer cells (Wu et al., 2022).

Phytotoxicity in Agricultural Research

Studies have identified phytotoxic potential in certain derivatives of 2-Bromo-5-methoxycyclohexa-2,5-diene-1,4-dione. These compounds have shown effectiveness in inhibiting germination and root growth in various plant species, suggesting potential applications in agriculture and weed management (García-Méndez et al., 2016).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis methods have been developed for derivatives of this compound, demonstrating the feasibility of combining chemical and enzymatic steps in the synthesis of complex organic molecules (Karaaslan & Toka, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.

特性

IUPAC Name |

2-bromo-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEPNZYQQQVSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

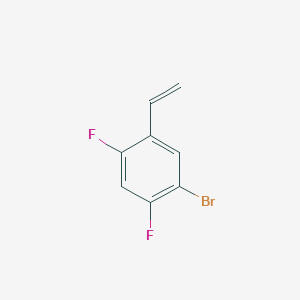

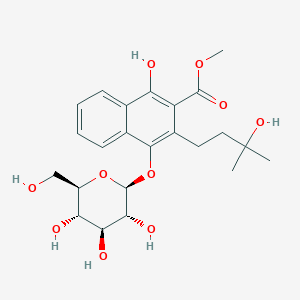

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)

![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)

![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)

![(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2593855.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2593860.png)